![molecular formula C10H20O4 B093173 Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- CAS No. 16394-44-8](/img/structure/B93173.png)
Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-, also known as cyclohexane-1,4-diylbis(2,2,6,6-tetramethyl-4-hydroxyphenol) or Irganox 1098, is a widely used antioxidant in various industries. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- is synthesized through a complex chemical process and has been extensively studied for its scientific research applications.
Mechanism of Action
The mechanism of action of Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- involves its ability to scavenge free radicals and prevent oxidative damage. It acts as a chain-breaking antioxidant, interrupting the propagation of free radical reactions. It also chelates metal ions, preventing them from catalyzing oxidative reactions.
Biochemical and Physiological Effects
Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- has been shown to have various biochemical and physiological effects. It has been found to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- in lab experiments has several advantages. It is a stable and effective antioxidant that is readily available and easy to use. However, it has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for the study of Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, there is a need for further studies on its mechanism of action and its effects on various biological systems.
Synthesis Methods
The synthesis of Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with cyclohexanone in the presence of a catalyst. The resulting product is then reacted with 2,2,6,6-tetramethyl-4-hydroxyphenol to yield Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-. The process is complex and requires precise control of reaction conditions to obtain a high yield of the product.
Scientific Research Applications
Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- has been extensively studied for its scientific research applications. It is commonly used as an antioxidant in various industries, including plastics, rubber, and coatings. In addition, it has been used in biomedical research as a free radical scavenger and a protective agent against oxidative stress.
properties
CAS RN |
16394-44-8 |
|---|---|
Product Name |
Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis- |
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H20O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h9-12H,1-8H2 |
InChI Key |
LBTDHCQNAQRHCE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1OCCO)OCCO |
Canonical SMILES |
C1CC(CCC1OCCO)OCCO |
Other CAS RN |
16394-44-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




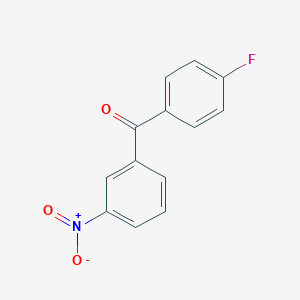
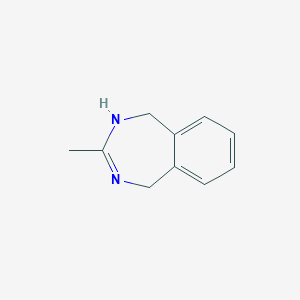
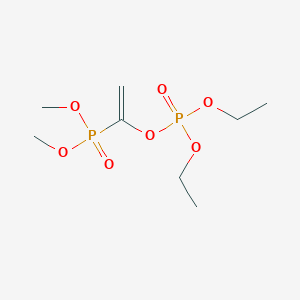
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
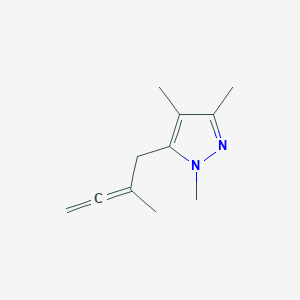
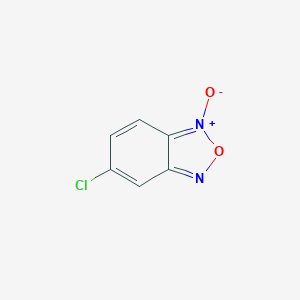
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
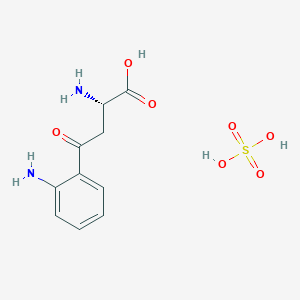
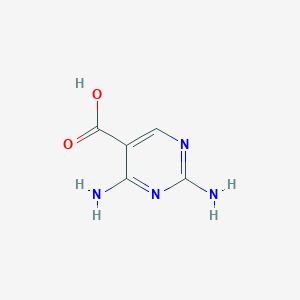
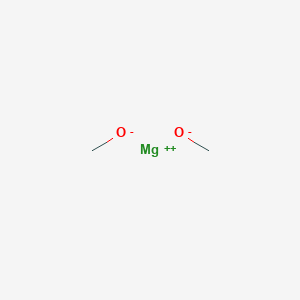
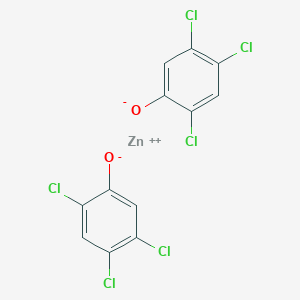
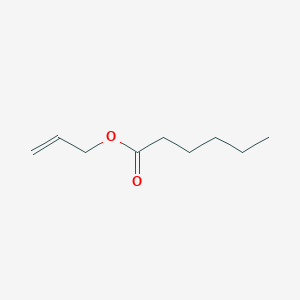
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)